molecular formula C23H17BrN2O3 B5110656 N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide

Cat. No. B5110656
M. Wt: 449.3 g/mol
InChI Key: KJLPQHJIFQCGIR-FMIVXFBMSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide involves the inhibition of various enzymes and proteins involved in cancer cell growth and neurodegeneration. It has been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression and cell growth. Additionally, it has been found to inhibit the activity of protein kinases, which are involved in the signaling pathways that promote cancer cell growth and neurodegeneration.
Biochemical and physiological effects:
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway. Additionally, it has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, which are implicated in the pathogenesis of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various scientific fields. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the study of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide. These include further investigations into its potential applications in cancer therapy and neurodegenerative disease treatment, as well as studies to determine its optimal dosage and administration route. Additionally, future studies could explore the potential use of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide as a tool for the study of histone deacetylases and protein kinases, which play important roles in various cellular processes.

Synthesis Methods

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide can be synthesized through a multistep process involving the reaction of 5-bromo-2-methoxyphenylboronic acid, 3-(1,3-benzoxazol-2-yl)phenylboronic acid, and acryloyl chloride in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide in high yield and purity.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide has been extensively studied for its potential applications in various scientific fields. It has been shown to have promising anticancer activity by inhibiting the growth of cancer cells through the induction of apoptosis. Additionally, it has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively.

properties

IUPAC Name

(E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O3/c1-28-20-11-10-17(24)13-15(20)9-12-22(27)25-18-6-4-5-16(14-18)23-26-19-7-2-3-8-21(19)29-23/h2-14H,1H3,(H,25,27)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLPQHJIFQCGIR-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide

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